Methyl 2-propylquinoline-4-carboxylate
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Overview
Description
Methyl 2-propylquinoline-4-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound’s structure consists of a quinoline ring with a methyl ester group at the 4-position and a propyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including methyl 2-propylquinoline-4-carboxylate, can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with carbonyl compounds under acidic conditions . For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are well-known methods for constructing the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-propylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Methyl 2-propylquinoline-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-propylquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell division . The compound’s effects are mediated through binding to these enzymes, leading to the disruption of their normal functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-propylquinoline-4-carboxylate include:
- 2-Phenylquinoline-4-carboxylic acid
- 4-Hydroxyquinoline
- Quinoline N-oxides
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester and propyl groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-propylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-6-10-9-12(14(16)17-2)11-7-4-5-8-13(11)15-10/h4-5,7-9H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZCZNQLWTWUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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